(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a 2,4,6-trimethylphenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and ethylenediamine.
Condensation Reaction: The aldehyde group of 2,4,6-trimethylbenzaldehyde reacts with one of the amine groups of ethylenediamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine has various scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Possible applications in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: can be compared with other diamines such as ethylenediamine and 1,2-diaminopropane.
Trimethylphenyl derivatives: Compounds like 2,4,6-trimethylphenylamine and 2,4,6-trimethylphenylmethanol.
Uniqueness
- The presence of the 2,4,6-trimethylphenyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions.
- The (1R) configuration may also contribute to its specific stereochemical properties, affecting its behavior in chiral environments.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3/t10-/m0/s1 |
InChI Key |
CZXPCBGOKOOGDN-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](CN)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CN)N)C |
Origin of Product |
United States |
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